Cas no 496776-16-0 (4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine)

4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine
- 4-[(4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine
- F1308-0022
- AKOS000807634
- (4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- (4-(morpholinosulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 496776-16-0
- 4-(morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone
-
- Inchi: 1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2
- InChI Key: OAPCKYYCRZTXJG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(N1CCN(C2N=CC=CN=2)CC1)=O)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 417.14707541g/mol
- Monoisotopic Mass: 417.14707541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 0.4
4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1308-0022-3mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-30mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-4mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-2μmol |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-5mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-10mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-2mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-10μmol |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-50mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1308-0022-40mg |
4-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine |
496776-16-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine Related Literature
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine
Comprehensive Overview of 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine (CAS No. 496776-16-0)
In the realm of pharmaceutical and chemical research, 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine (CAS No. 496776-16-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in scientific literature by its CAS number or abbreviated nomenclature, belongs to a class of sulfonyl morpholine derivatives, which are increasingly studied for their bioactive potential. Researchers and industry professionals are particularly interested in its molecular interactions and synthetic pathways, as these aspects are critical for drug development and material science innovations.
The chemical structure of 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine features a pyrimidine ring linked to a piperazine moiety, further connected to a benzenesulfonyl group and a morpholine ring. This intricate arrangement contributes to its pharmacokinetic properties, making it a subject of interest in medicinal chemistry. Recent studies have explored its role as a kinase inhibitor, a hot topic in oncology research, where targeted therapies are revolutionizing cancer treatment. The compound's ability to modulate specific enzyme activities aligns with current trends in precision medicine.
From a synthetic perspective, the preparation of CAS No. 496776-16-0 involves multi-step organic reactions, including amide coupling and sulfonylation. These methods are frequently discussed in academic forums and patent filings, reflecting the compound's relevance in process chemistry. Optimizing its synthesis is a key focus for manufacturers aiming to scale production while maintaining high purity standards. Additionally, the compound's solubility and stability under various conditions are critical parameters for formulation scientists, especially in the context of drug delivery systems.
In the context of AI-driven drug discovery, 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine has been featured in computational studies predicting its binding affinities to biological targets. This aligns with the growing demand for in silico screening tools to accelerate R&D. Furthermore, its potential applications in neurodegenerative disease research have sparked discussions in scientific communities, as piperazine derivatives are known to cross the blood-brain barrier. Such attributes make it a candidate for investigating central nervous system (CNS) disorders, a field where unmet medical needs remain high.
Environmental and regulatory compliance are also pivotal when handling CAS No. 496776-16-0. While the compound is not classified as hazardous, its biodegradability and ecotoxicological profile are under scrutiny to ensure sustainable use. This reflects broader industry shifts toward green chemistry principles, a trending topic among ESG (Environmental, Social, and Governance)-focused investors and policymakers.
In summary, 4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine represents a versatile scaffold with multifaceted applications. Its study bridges gaps between organic synthesis, drug design, and computational modeling, addressing contemporary challenges in science and technology. As research progresses, this compound may unlock new avenues in therapeutic development and material innovation, solidifying its place in modern chemistry.
496776-16-0 (4-{4-4-(pyrimidin-2-yl)piperazine-1-carbonylbenzenesulfonyl}morpholine) Related Products
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
